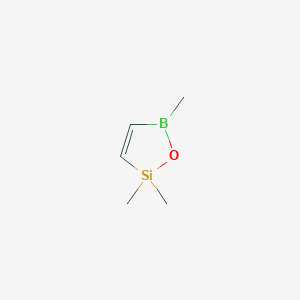
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a unique organosilicon compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a five-membered ring containing silicon, boron, and oxygen atoms, along with three methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole typically involves the reaction of trimethylsilyl chloride with boronic acid derivatives under controlled conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the formation of the oxasilaborole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient large-scale synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or boronic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of silane or borane derivatives.
Substitution: The methyl groups attached to the ring can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents); reactions may require catalysts and specific solvents.
Major Products
Oxidation: Silanol, boronic acid derivatives.
Reduction: Silane, borane derivatives.
Substitution: Functionalized oxasilaborole derivatives with various substituents replacing the methyl groups.
Scientific Research Applications
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Similar in structure but contains an oxazole ring instead of an oxasilaborole ring.
1H-Indene, 2,3-dihydro-1,1,5-trimethyl-: Contains an indene ring with similar methyl substitutions.
2,2,4-Trimethyl-1,2-dihydroquinoline: Features a quinoline ring with similar methyl groups.
Uniqueness
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is unique due to the presence of both silicon and boron atoms in its ring structure, which imparts distinct chemical reactivity and properties not found in similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
920034-02-2 |
|---|---|
Molecular Formula |
C5H11BOSi |
Molecular Weight |
126.04 g/mol |
IUPAC Name |
2,2,5-trimethyl-1,2,5-oxasilaborole |
InChI |
InChI=1S/C5H11BOSi/c1-6-4-5-8(2,3)7-6/h4-5H,1-3H3 |
InChI Key |
ZABDQGKAMAZQEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=C[Si](O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12632835.png)
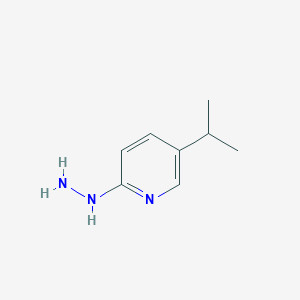
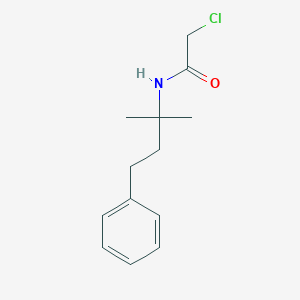
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
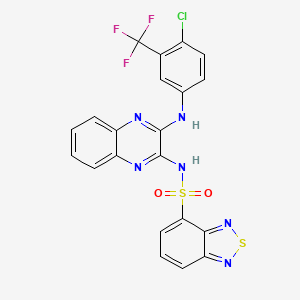
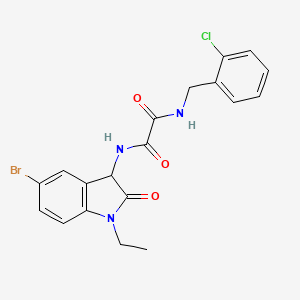
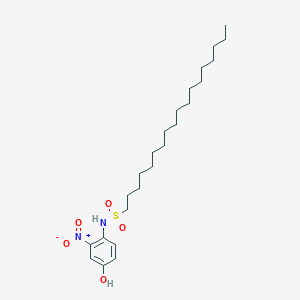
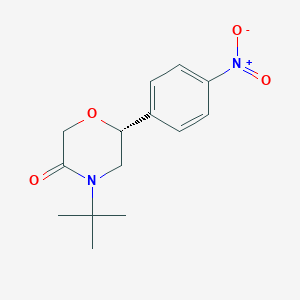
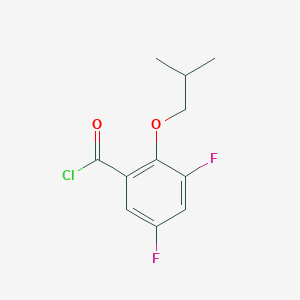
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
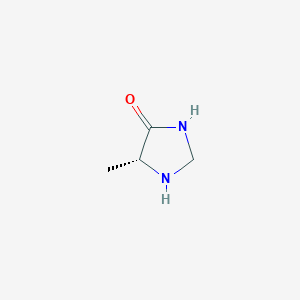
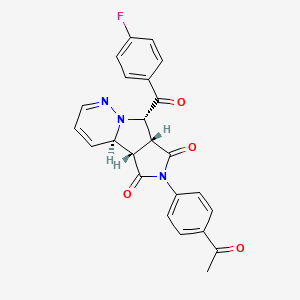
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
